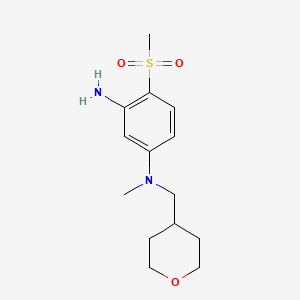
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Übersicht
Beschreibung
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a chemical compound with the molecular formula . It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.
- Molecular Formula:
- CAS Number: 1219957-13-7
- MDL Number: MFCD13562259
- Chemical Structure:
- The compound features a methylsulfonyl group and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties: Preliminary studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
-
In Vitro Studies:
- Assays conducted on cancer cell lines have shown that the compound can reduce cell viability significantly at micromolar concentrations.
- The mechanism appears to involve modulation of signaling pathways associated with cell growth and survival.
-
In Vivo Studies:
- Animal models have demonstrated that administration of this compound results in tumor growth inhibition.
- Doses and treatment regimens are still under investigation to optimize therapeutic outcomes.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with a notable increase in apoptotic markers at higher concentrations.
Case Study 2: Pharmacokinetics
Research focusing on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics when administered orally. The half-life and metabolic pathways are currently being characterized to assess its viability as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-N-methyl-4-methylsulfonyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-16(10-11-5-7-19-8-6-11)12-3-4-14(13(15)9-12)20(2,17)18/h3-4,9,11H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJRORVZYTJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















